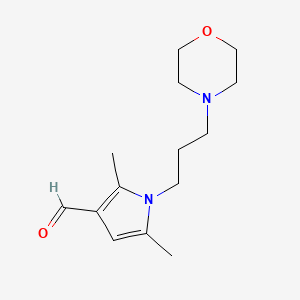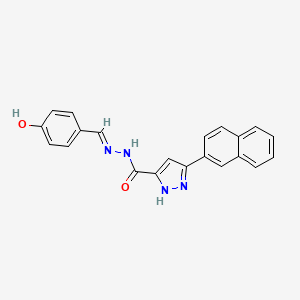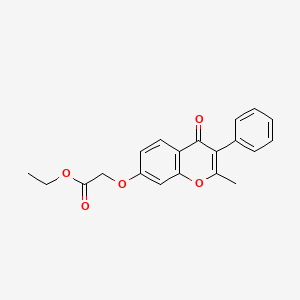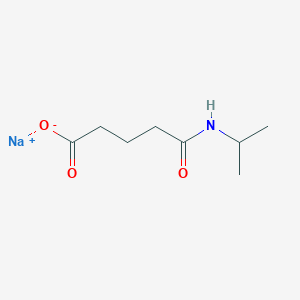
2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde (DMPPC) is a synthetic compound belonging to the family of pyrrole-based carbaldehydes. It is a colorless and odorless solid with a molecular weight of 243.3 g/mol. This compound has been studied extensively in the laboratory due to its unique properties and potential applications in various scientific fields.
Applications De Recherche Scientifique
Synthesis and Reactivity
A notable study explores the synthesis of unexpected pyrrolo[2,3-b]quinoxaline-2-carbaldehydes through a Sonogashira coupling reaction, highlighting the reactivity of similar pyrrole derivatives under specific conditions, suggesting potential methodologies for synthesizing related compounds (Keivanloo, Bakherad, & Rahimi, 2010). Additionally, research on catalytic direct asymmetric Michael reactions utilizing unmodified aldehydes, including morpholine derivatives, underscores the utility of these compounds in synthesizing chiral, nonracemic 3,4-disubstituted pyrrolidines, presenting a pathway to valuable chiral intermediates (Betancort & Barbas, 2001).
Material Science Applications
In material science, the synthesis of push–pull fluorophores derived from 2-morpholinothiazole-4-carbaldehyde demonstrates the potential of such compounds in developing materials with unique photophysical properties. These materials exhibit aggregation-induced emission and can act as fluorescence molecular rotors for viscosity sensing, highlighting the diverse applications of morpholine-based derivatives in creating advanced functional materials (Telore, Satam, & Sekar, 2015).
Heterocyclic Chemistry
The creation of novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives through reactions involving morpholine showcases the role of morpholine derivatives in synthesizing heterocyclic compounds with potential biological activity. This research illuminates the versatility of morpholine and related pyrrole derivatives in heterocyclic chemistry and their significance in developing therapeutically relevant molecules (Syed, Ramappa, & Alegaon, 2013).
Molecular Interactions and Crystallography
Studies on the hydrogen-bonding patterns in derivatives of dimethylpyrrole, including compounds structurally similar to 2,5-dimethyl-1-(3-morpholin-4-yl-propyl)-1H-pyrrole-3-carbaldehyde, contribute to our understanding of molecular interactions and crystal structures. Such insights are crucial for the design of new compounds with desired physical and chemical properties (Senge & Smith, 2005).
Propriétés
IUPAC Name |
2,5-dimethyl-1-(3-morpholin-4-ylpropyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-10-14(11-17)13(2)16(12)5-3-4-15-6-8-18-9-7-15/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXROXHIDJODXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCN2CCOCC2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[2-[[4-(2,5-dimethylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981157.png)
![Spiro[chromene-2,4'-piperidine] hydrochloride](/img/structure/B2981159.png)

![2-Ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2981163.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2981164.png)



![N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline](/img/structure/B2981168.png)
![(3r,5r,7r)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2981171.png)


![1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2981175.png)